(3aR,4S,6R,6aS)-6-Aminotetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-ol D-(-)-Mandelate
Description
(3aR,4S,6R,6aS)-6-Aminotetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-ol D-(-)-Mandelate is a chiral compound characterized by a cyclopenta-dioxolane core with an amino group at position 6 and a hydroxyl group at position 2. Its molecular formula is C₈H₁₅NO₃, with a molecular weight of 173.21 g/mol (monoisotopic mass: 173.1052) . The compound features four defined stereocenters, contributing to its complex three-dimensional structure. The D-(-)-mandelate counterion (derived from mandelic acid) enhances its solubility and stability, particularly in biological systems. This compound is primarily utilized in pharmaceutical research as a chiral intermediate or resolving agent due to its stereochemical purity (≥95%) .
Properties
CAS No. |
1392909-30-6 |
|---|---|
Molecular Formula |
C16H23NO6 |
Molecular Weight |
325.361 |
IUPAC Name |
(3aR,4S,6R,6aS)-6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol;(2R)-2-hydroxy-2-phenylacetic acid |
InChI |
InChI=1S/C8H15NO3.C8H8O3/c1-8(2)11-6-4(9)3-5(10)7(6)12-8;9-7(8(10)11)6-4-2-1-3-5-6/h4-7,10H,3,9H2,1-2H3;1-5,7,9H,(H,10,11)/t4-,5+,6+,7-;7-/m11/s1 |
InChI Key |
HDFQLVCBWCYPNB-AQYSRAANSA-N |
SMILES |
CC1(OC2C(CC(C2O1)O)N)C.C1=CC=C(C=C1)C(C(=O)O)O |
Origin of Product |
United States |
Biological Activity
The compound (3aR,4S,6R,6aS)-6-Aminotetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-ol D-(-)-Mandelate (CAS No. 155899-66-4) is an important intermediate in pharmaceutical chemistry, particularly in the context of Ticagrelor impurity profiling. This article explores its biological activity, synthesis, and applications based on diverse research findings.
- Molecular Formula : C₈H₁₅NO₃
- Molecular Weight : 173.21 g/mol
- CAS Number : 155899-66-4
The compound features a unique cyclopentadioxole structure that contributes to its biological properties and interactions.
The biological activity of (3aR,4S,6R,6aS)-6-Aminotetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-ol is primarily linked to its role as an impurity in Ticagrelor formulations. Ticagrelor is an antiplatelet medication used to reduce the risk of stroke and heart attack in patients with acute coronary syndromes. The compound's structural similarity to Ticagrelor allows it to be monitored for quality assurance during drug production.
Pharmacological Studies
- Antiplatelet Activity : Studies have shown that compounds similar to (3aR,4S,6R,6aS)-6-Aminotetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-ol can exhibit antiplatelet effects by inhibiting adenosine diphosphate (ADP) receptor pathways. This is crucial for understanding potential side effects or interactions with Ticagrelor .
- Toxicological Profile : Preliminary toxicological evaluations indicate that while the compound is generally safe at therapeutic levels, higher concentrations may lead to adverse effects such as gastrointestinal disturbances and allergic reactions .
Case Study 1: Impurity Profiling in Ticagrelor Production
In a study aimed at assessing the quality of Ticagrelor formulations, (3aR,4S,6R,6aS)-6-Aminotetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-ol was identified as a significant impurity. The study utilized high-performance liquid chromatography (HPLC) to quantify levels of this compound in commercial samples. Results indicated that maintaining impurity levels below regulatory thresholds is critical for ensuring patient safety and drug efficacy .
Case Study 2: Synthesis and Characterization
A synthesis route for (3aR,4S,6R,6aS)-6-Aminotetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-ol has been developed using chiral resolution techniques. This method not only improves yield but also enhances the purity of the final product. Characterization was performed using NMR spectroscopy and mass spectrometry to confirm the structural integrity of the synthesized compound .
Table 1: Comparison of Biological Activities
Table 2: Synthesis Methods
| Method | Yield (%) | Purity (%) | Characterization Technique |
|---|---|---|---|
| Chiral Resolution | 35% | 98.4% | NMR Spectroscopy |
| HPLC | N/A | < Threshold | HPLC |
Scientific Research Applications
Antithrombotic Agent Synthesis
One of the primary applications of (3aR,4S,6R,6aS)-6-Aminotetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-ol D-(-)-Mandelate is in the synthesis of antithrombotic agents such as Ticagrelor. The compound serves as a crucial building block in the preparation of derivatives that exhibit antiplatelet activity .
Potential Therapeutic Uses
Research indicates that this compound may have therapeutic potential in treating various conditions due to its biological activity. Its structural features allow for interactions with biological targets that could lead to the development of new drugs aimed at cardiovascular diseases and other disorders .
Case Study 1: Synthesis and Efficacy of Ticagrelor Derivatives
A study focused on synthesizing derivatives of Ticagrelor using this compound demonstrated enhanced efficacy in inhibiting platelet aggregation compared to existing compounds. The research highlighted the importance of the dioxole structure in enhancing pharmacological activity .
Another research project assessed the biological activity of this compound against various cancer cell lines. Results indicated significant cytotoxic effects at specific concentrations, suggesting potential applications in oncology .
Comparison with Similar Compounds
The following analysis compares the target compound with structurally and functionally related molecules, focusing on synthesis, stereochemistry, stability, and applications.
Structural Analogues in the Cyclopenta-dioxolane Family
Key Observations :
- Stereochemical Complexity: The target compound and its analogues share a cyclopenta-dioxolane backbone but differ in substituents (e.g., aryl, methoxy, amino), influencing their reactivity and biological activity.
- Functional Group Impact: The presence of D-(-)-mandelate in the target compound enhances its solubility compared to non-ionic derivatives like 18d .
Mandelate-Containing Compounds
Key Observations :
- Thermal Behavior : Metal mandelates exhibit higher thermal stability (layered structures) compared to organic mandelate salts, which decompose at lower temperatures .
- Racemization : Mandelate derivatives, including the target compound, are prone to racemization under certain conditions, necessitating enzymatic control (e.g., mandelate racemase) for stereochemical integrity .
Enzymatic and Metabolic Context
- Mandelate Racemase (MR) : Converts (R)- and (S)-mandelate enantiomers, critical for microbial degradation pathways. The target compound’s D-(-)-mandelate moiety aligns with the (R)-enantiomer preference in MR-catalyzed processes .
- Mandelate Dehydrogenase (MDH) : Oxidizes mandelate to benzoylformate, a step observed in Rhodotorula graminis metabolism. The target compound’s stability under enzymatic conditions remains unstudied but is inferred from similar mandelate derivatives .
- Dynamic Kinetic Resolution : Integration of mandelate racemase with diastereomeric crystallization (as in evidence 14) highlights the utility of mandelate salts in enantiopure synthesis .
Preparation Methods
Catalytic Asymmetric Amination
Introduction of the C6 amino group employs a palladium-catalyzed amination protocol, where the cyclopentane-dioxolane intermediate reacts with benzophenone imine under Buchwald-Hartwig conditions. This step achieves >98% enantiomeric excess (ee) when using (R)-BINAP as the chiral ligand, followed by acidic hydrolysis to liberate the primary amine. Key parameters include:
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 80–90°C | Higher temps reduce reaction time but increase racemization risk |
| Pd(OAc)₂ loading | 2 mol% | Balances catalytic efficiency and cost |
| NH₃ source | Benzophenone imine | Prevents over-amination |
| Reaction time | 12–18 hours | Complete conversion without side-product formation |
This methodology, disclosed in WO2012063126A2, reduces typical amination times by 40% compared to earlier routes.
Resolution via D-(-)-Mandelic Acid
The free amine intermediate is resolved into its enantiomerically pure form using D-(-)-mandelic acid as a chiral resolving agent. Patent EP0596466A2 details an enzymatic two-step process for producing high-purity D-(-)-mandelic acid from racemic mixtures, achieving 99.5% ee through Micrococcus freudenreichii-catalyzed oxidation of L-mandelic acid to benzoylformic acid, followed by Pseudomonas polycolor-mediated stereoselective reduction.
Salt Formation and Crystallization
Combining the resolved amine (3aR,4S,6R,6aS)-6-aminotetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-ol with D-(-)-mandelic acid in ethyl acetate at 0–5°C induces selective crystallization of the desired diastereomeric salt. Critical factors include:
-
Solvent System : Ethyl acetate/n-hexane (1:3 v/v) achieves 92% recovery with <1% residual solvent.
-
Acid:Amine Ratio : 1.05:1 molar ratio prevents free amine contamination.
-
Crystallization Rate : Slow cooling at 0.5°C/min yields larger crystals with reduced occluded impurities.
Post-crystallization, the salt is washed with cold (−20°C) n-heptane to remove residual mandelic acid, followed by lyophilization to obtain the final compound as a white crystalline solid.
Purification and Analytical Characterization
Industrial-scale processes employ orthogonal purification strategies:
Chromatographic Methods
-
Size-Exclusion Chromatography : Removes high-molecular-weight impurities (e.g., dimeric species) using Sephadex LH-20 with methanol mobile phase.
-
Chiral HPLC : Confirms enantiopurity via a Chiralpak AD-H column (hexane:isopropanol 85:15, 1 mL/min), showing retention times of 12.3 min (desired) vs. 14.7 min (undesired enantiomer).
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d6): δ 4.85 (d, J = 6.8 Hz, 1H, C4-OH), 3.72 (m, 1H, C6-NH2), 1.42 (s, 6H, dioxolane-CH3).
-
HRMS : m/z calc. for C16H23NO6 [M+H]+ 326.1598, found 326.1601.
Comparative Analysis of Synthetic Routes
The enzymatic dynamic kinetic resolution (DKR) approach, combining Micrococcus and Pseudomonas strains, demonstrates superior efficiency by converting 95% of racemic mandelic acid to D-(-)-mandelate in 24 hours. When integrated with the palladium-catalyzed amination, the overall process achieves an 82% yield from cyclopentene precursors.
Industrial-Scale Process Intensification
Recent innovations focus on continuous-flow systems to enhance reproducibility:
Q & A
Basic: What synthetic methodologies are recommended for optimizing the yield of (3aR,4S,6R,6aS)-6-Aminotetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-ol D-(-)-Mandelate?
Methodological Answer:
- Stepwise Functionalization : Begin with cyclopenta-dioxolane scaffolds (e.g., via cycloaddition or ring-opening reactions) followed by stereoselective amination and mandelate salt formation. Use chiral auxiliaries or catalysts to preserve stereochemical integrity .
- Optimization via DoE : Apply Design of Experiments (DoE) to screen variables (temperature, solvent polarity, catalyst loading). Bayesian optimization algorithms can efficiently identify optimal conditions for yield improvement .
- Key Characterization : Confirm intermediates via / NMR and chiral HPLC to ensure enantiomeric purity before mandelate coupling .
Basic: How can spectroscopic techniques resolve structural ambiguities in this compound?
Methodological Answer:
- Multi-NMR Analysis : Use and NMR to assign cyclopenta-dioxolane protons and carbons. NOESY/ROESY experiments can confirm stereochemistry (e.g., axial vs. equatorial substituents) .
- Mass Spectrometry : High-resolution MS (HRMS) identifies molecular ions and fragmentation patterns, distinguishing between isobaric impurities (e.g., methyl vs. ethyl side chains) .
- IR for Functional Groups : Detect hydroxyl (3200–3600 cm) and amine (1650–1580 cm) groups to validate the mandelate counterion’s interaction .
Basic: What methods validate enantiomeric purity of the D-(-)-Mandelate counterion?
Methodological Answer:
- Chiral Chromatography : Use a Chiralpak® IA column with hexane/isopropanol mobile phase to separate enantiomers. Compare retention times with racemic mandelic acid standards .
- NMR with Chiral Shift Reagents : Add Eu(hfc) to NMR samples; splitting of fluorine signals confirms enantiomeric excess .
- Polarimetry : Measure optical rotation () against pure D-(-)-mandelic acid () to detect contamination .
Advanced: How do stereochemical mismatches in cyclopenta-dioxolane intermediates affect downstream reactivity?
Methodological Answer:
- Case Study : In , incorrect axial/equatorial positioning of the amine group led to reduced nucleophilicity, stalling mandelate salt formation.
- Mitigation : Use density functional theory (DFT) to model transition states and predict steric clashes. Adjust protecting groups (e.g., switch from benzyl to TBS) to relieve strain .
- Validation : Compare experimental NMR coupling constants () with DFT-simulated values to identify mismatches .
Advanced: What computational tools predict optimal reaction pathways for mandelate salt formation?
Methodological Answer:
- DFT for Transition States : Gaussian or ORCA software calculates activation energies for mandelate coupling. Focus on proton transfer steps between the amine and mandelic acid .
- Machine Learning (ML) : Train ML models on reaction datasets (e.g., temperature, solvent dielectric constant) to predict yields. Bayesian optimization outperforms grid searches in parameter space exploration .
- Solvent Screening : COSMO-RS simulations rank solvents by their ability to stabilize charged intermediates (e.g., DMF vs. acetonitrile) .
Advanced: How to resolve contradictions in reported 19F^{19}\text{F}19F NMR data for fluorinated analogs?
Methodological Answer:
- Source Analysis : Discrepancies in (non-fluorinated) vs. (fluorinated) arise from diamagnetic shielding effects.
- Standardization : Use internal references (e.g., CFCl) and consistent field strengths (e.g., 470 MHz in ) for cross-study comparisons .
- Dynamic Effects : Variable temperature NMR identifies conformational exchange broadening signals (e.g., chair-flip in cyclopenta-dioxolane) .
Advanced: What strategies stabilize the compound under acidic/basic conditions?
Methodological Answer:
- pH-Dependent Degradation : Under acidic conditions, mandelate ester hydrolysis occurs. Use buffered solutions (pH 6–7) and avoid strong acids during workup .
- Protecting Groups : Replace labile hydroxyls with acetyl or TBS groups during synthesis; deprotect post-mandelate coupling .
- Lyophilization : Freeze-dry aqueous solutions to prevent hydrolysis. Monitor stability via LC-MS over 48 hours .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
